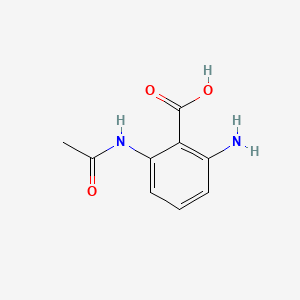

2-Acetylamino-6-aminobenzoic acid

Description

2-Acetylamino-6-aminobenzoic acid is a benzoic acid derivative featuring two amino groups: one acetylated at position 2 and a free amino group at position 5.

Properties

IUPAC Name |

2-acetamido-6-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-7-4-2-3-6(10)8(7)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTPONPRTFVJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204790 | |

| Record name | Benzoic acid, 2-acetamido-6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-11-0 | |

| Record name | 2-(Acetylamino)-6-aminobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylamino-6-aminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-acetamido-6-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetylamino-6-aminobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XN8FUT8ZTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Starting Material Preparation

- 2-Amino-6-nitrobenzoic acid or 2-nitro-6-aminobenzoic acid can be synthesized by nitration or amination of benzoic acid derivatives.

- For example, nitration of 2-aminobenzoic acid under controlled conditions gives 2-amino-6-nitrobenzoic acid.

Acetylation of the Amino Group

- The amino group at the 2-position is selectively acetylated using acetic anhydride or acetyl chloride .

- Reaction conditions typically involve refluxing in an inert solvent such as acetic anhydride or in the presence of a base catalyst.

- The acetylation step is critical to prevent acetylation of the 6-amino group, which remains free.

Reduction of Nitro Group to Amino Group

- The nitro group at the 6-position is reduced to an amino group using catalytic hydrogenation or chemical reducing agents.

- Common catalysts include Raney nickel , palladium on carbon , or platinum catalysts .

- Hydrogenation is performed in water or water-miscible solvents at temperatures ranging from 20 to 100 °C and pressures from 1 to 5 bar hydrogen gas.

- Alternative hydrogen sources such as formic acid derivatives or cyclohexene can be used.

- The pH is maintained neutral to slightly basic (pH ≥ 7) to improve selectivity and yield.

- The reaction is continued until the mixture mainly consists of the desired 2-acetylamino-6-aminobenzoic acid.

Purification

- The product is isolated by standard methods such as extraction , precipitation , or evaporation .

- Recrystallization from suitable solvents (e.g., ethyl acetate, ethanol) is used to obtain high purity crystals.

- Filtration and drying under controlled temperature (e.g., 90 °C) complete the purification.

Detailed Example from Literature

While direct preparation of 2-acetylamino-6-aminobenzoic acid is rarely described explicitly, analogous preparation methods for related compounds provide insight:

Comparative Table of Preparation Parameters

| Parameter | Typical Range / Conditions | Remarks |

|---|---|---|

| Starting material | 2-amino-6-nitrobenzoic acid or 2-nitro-6-aminobenzoic acid | Commercially available or synthesized |

| Acetylation agent | Acetic anhydride or acetyl chloride | Selective for amino groups |

| Solvent for acetylation | Acetic anhydride or inert organic solvents | Reflux conditions (~80 °C) |

| Reduction catalyst | Raney nickel, Pd/C, Pt catalysts | High selectivity for nitro reduction |

| Hydrogen source | Hydrogen gas (1-100 bar), formic acid derivatives, cyclohexene | Pressure 2-5 bar preferred for safety and efficiency |

| Temperature for reduction | 20-100 °C (preferably 50-100 °C) | Higher temp accelerates reaction |

| pH during reduction | Neutral to slightly basic (pH ≥ 7) | Improves yield and selectivity |

| Purification methods | Extraction, precipitation, recrystallization | Standard organic purification |

Research Findings and Optimization Notes

- The reduction step is the most critical for obtaining high purity 2-acetylamino-6-aminobenzoic acid. Using water or water-miscible solvents with appropriate catalysts and hydrogen sources improves reaction reliability and cost-effectiveness.

- Maintaining pH above 7 during reduction prevents side reactions and degradation.

- The acetylation step must be carefully controlled to avoid over-acetylation or acetylation at the wrong amino group.

- Safety considerations during hydrogenation include controlling hydrogen pressure and temperature to avoid explosive hazards.

- The final product can be efficiently isolated by precipitation and recrystallization, yielding crystalline material suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Acetylamino-6-aminobenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of 2-Acetylamino-6-aminobenzoic acid.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetylamino-6-aminobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in designing new analgesics and anti-inflammatory agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Acetylamino-6-aminobenzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, influencing various signaling pathways. These interactions can lead to changes in cellular functions, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

a. 2-Acetylamino-6-chlorobenzoic Acid ()

- Structure: Chloro group at position 6 instead of an amino group.

- Reactivity: The electron-withdrawing chloro substituent increases acidity at the carboxyl group compared to the electron-donating amino group in 2-acetylamino-6-aminobenzoic acid. This difference may reduce nucleophilic reactivity in amide-forming reactions.

- Applications: Chloro derivatives are often intermediates in pharmaceutical synthesis, whereas amino-substituted analogs may exhibit bioactivity in drug discovery.

b. 2-Amino-6-methylbenzoic Acid ()

- Structure : Methyl group at position 6.

- Thermodynamics: Sublimation enthalpy (ΔsubH°) = 104.9 kJ/mol and melting enthalpy (ΔfusH°) = 28.5 kJ/mol. These values suggest higher thermal stability compared to amino-substituted analogs, which may exhibit lower melting points due to hydrogen bonding.

- Solubility: Methyl groups enhance hydrophobicity, whereas amino groups improve aqueous solubility.

c. 2-Acylaminobenzoic Acids ()

- Synthesis Challenges: Attempts to synthesize 2-acylamino-1-carboxyphenylbenzamides from 2-acylaminobenzoic acids failed due to intramolecular cyclization into benzoxazinones. This highlights the sensitivity of 2-acetylamino-6-aminobenzoic acid to similar side reactions if exposed to activating agents like DCC or EDCI.

Physicochemical Properties

| Compound | Substituent (Position 6) | Molecular Weight (g/mol) | Key Reactivity Notes |

|---|---|---|---|

| 2-Acetylamino-6-aminobenzoic acid | -NH2 | ~194.2* | Prone to hydrogen bonding; reactive in peptide coupling. |

| 2-Acetylamino-6-chlorobenzoic acid | -Cl | 213.6 | Enhanced acidity; less nucleophilic. |

| 2-Amino-6-methylbenzoic acid | -CH3 | 151.2 | High thermal stability; hydrophobic. |

*Calculated based on C9H10N2O3.

Biological Activity

Pibaxizine, a compound derived from piperazine, has garnered attention in medicinal chemistry for its diverse biological activities, particularly its antibacterial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Pibaxizine, including its mechanisms of action, efficacy against various pathogens, and safety profile.

Pibaxizine exhibits antibacterial activity primarily through its interaction with bacterial cell membranes and key metabolic processes. Research indicates that it disrupts the integrity of bacterial membranes, leading to increased permeability and subsequent leakage of intracellular components. This mechanism is further supported by findings that Pibaxizine induces oxidative stress and metabolic disturbances in bacteria, contributing to their apoptosis .

Key Mechanisms:

- Membrane Disruption : Pibaxizine damages the bacterial cell membrane, causing depolarization and leakage of cellular contents.

- Oxidative Stress Induction : It generates reactive oxygen species (ROS), leading to oxidative damage within bacterial cells.

- DNA Interaction : The compound may inhibit bacterial DNA replication by interacting with DNA gyrase, a critical enzyme for bacterial proliferation .

Antibacterial Efficacy

Pibaxizine has shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notably, it has been effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections.

Efficacy Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Pseudomonas aeruginosa ATCC 27853 | 1 μg/mL | Highly effective |

| Staphylococcus aureus | 4 μg/mL | Effective |

| Bacillus subtilis | Not specified | Moderate |

| Escherichia coli | No activity | Ineffective |

In a comparative study, Pibaxizine demonstrated superior efficacy against Pseudomonas aeruginosa compared to standard antibiotics like norfloxacin . Additionally, it exhibited good antifungal activity against certain Aspergillus species while showing no effect on Candida albicans .

Case Studies

- Antimicrobial Activity Assessment : A study evaluated various piperazine derivatives, including Pibaxizine, using disc diffusion and cup plate methods. Results indicated that Pibaxizine had comparable antibacterial activity to streptomycin against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent .

- Safety Profile Evaluation : Hemolytic assays conducted on human red blood cells revealed that Pibaxizine (specifically compound 11f ) exhibited low hemolytic activity even at high concentrations (up to 256 μg/mL), suggesting a favorable safety profile for clinical applications .

Q & A

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.